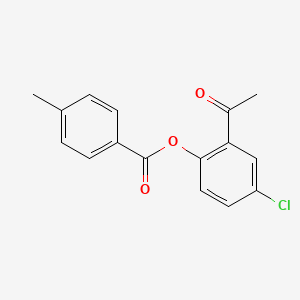

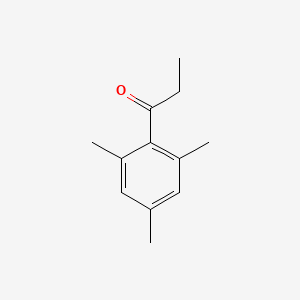

Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves complex chemical reactions. For instance, Wei et al. (2012) described the synthesis of a related compound, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, which was prepared through esterification, reduction, and dehydrolysis processes starting from biphenyl and involving Friedel-Crafts, bromination, Grignard reaction, and oxidation reactions (Wei Ting, An Zhong-wei, Chen Xin-bing, & Chen. C. Pei, 2012).

Molecular Structure Analysis

Rahuman et al. (2020) conducted a detailed molecular structure analysis of 4-Acetylamino-benzoic acid methyl ester using NMR, UV–Vis, FT-IR, and Raman spectral analyses, providing insights into the geometry and vibrational frequencies of the molecule (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Chemical Reactions and Properties

The study by Wei et al. (2012) also provided insights into the chemical reactions and properties of benzoic acid derivatives, particularly in the context of liquid crystal properties, which were investigated using Polarizing Optical Microscopy and Differential Scanning Calorimetry (Wei Ting et al., 2012).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be complex. For instance, Ghosh et al. (2010) explored the photophysical properties of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid, highlighting how the properties vary in different solvent environments (Ghosh, Chakraborty, Kar, & Guchhait, 2010).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives are influenced by various factors, including their molecular structure. Studies like that of Rahuman et al. (2020) provide insights into the charge transfer mechanism and stability of these molecules, essential for understanding their chemical behavior (Rahuman et al., 2020).

Applications De Recherche Scientifique

Synthesis and Liquid Crystal Properties

- A novel bifunctional poly-monomer material was synthesized using a compound structurally related to Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester. The synthesis involved multiple steps, including esterification, reduction, and dehydrolysis. The resulting product and intermediates were characterized using NMR and FT-IR, and their liquid crystal properties were examined using Polarizing Optical Microscopy and Differential Scanning Calorimetry (魏婷 et al., 2012).

Biological Activity

- A series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, structurally similar to this compound, were synthesized and tested for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects (N. A. Pulina et al., 2009).

Polymer Synthesis and Properties

- Monomers related to this compound were used to synthesize various ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were then employed in the cyclopolymerization of certain compounds, demonstrating their potential in creating novel polymeric materials (Martin G. Mayershofer et al., 2006).

Mesogenic Unit Synthesis and Behavior

- Aromatic esters, structurally akin to this compound, were synthesized and their lyotropic behaviors in certain solvents were studied. These materials showed the ability to form cholesteric lyotropic phases, indicating their potential in the field of liquid crystal technology (Changcheng Wu et al., 2004).

Quantum Computational and Molecular Docking Studies

- A compound structurally related to this compound, namely 4-Acetylamino-benzoic acid methyl ester, was characterized and studied using quantum chemical theory. Molecular docking studies indicated its potential as an anticancer drug, demonstrating the compound's interaction with various biological receptors (M. Rahuman et al., 2020).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other substances. While the specific mechanism of action for “Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester” is not documented, benzoic acid, a related compound, is known to bind to amino acids leading to their excretion and a decrease in ammonia levels .

Safety and Hazards

Propriétés

IUPAC Name |

(2-acetyl-4-chlorophenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLMYSSKWQRXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354839 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88952-03-8 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)